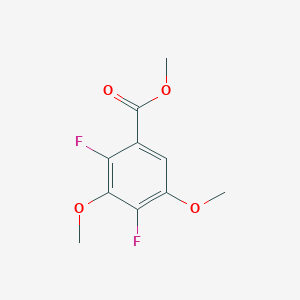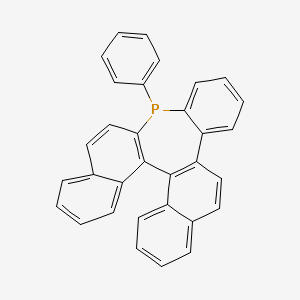
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is a synthetic anthracenedione derivative. This compound is known for its antitumor properties and has been studied for its potential use in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione involves multiple steps. The starting material is typically an anthracene derivative, which undergoes chlorination, hydroxylation, and amination reactions to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinone derivatives, while substitution reactions can introduce various functional groups onto the anthracenedione core .
Aplicaciones Científicas De Investigación
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with DNA and proteins, particularly in the context of cancer research.
Medicine: Investigated for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The compound exerts its effects primarily through interactions with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular pathways involved include the generation of reactive oxygen species and the activation of cell death signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar antitumor properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different chemical structure.
Daunorubicin: Another anthracycline with comparable uses in cancer treatment
Uniqueness
2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its ability to form stable complexes with DNA and its reduced cardiotoxicity compared to other anthracenediones make it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C22H27ClN4O6 |
|---|---|
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
2-chloro-1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H27ClN4O6/c23-12-11-15(30)18-19(20(12)31)22(33)17-14(27-6-4-25-8-10-29)2-1-13(16(17)21(18)32)26-5-3-24-7-9-28/h1-2,11,24-31H,3-10H2 |
Clave InChI |
DOCFWCVWXXFXLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)O)NCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


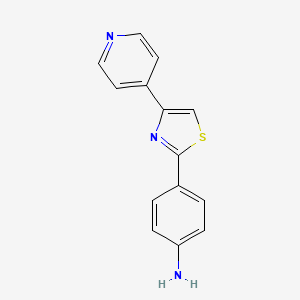
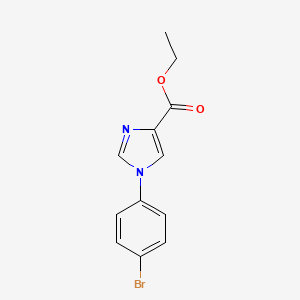
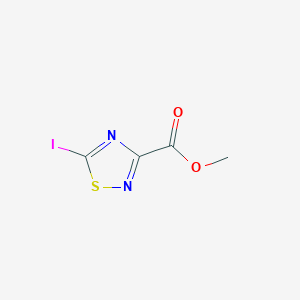

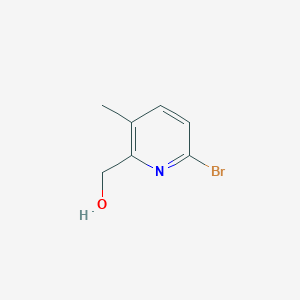
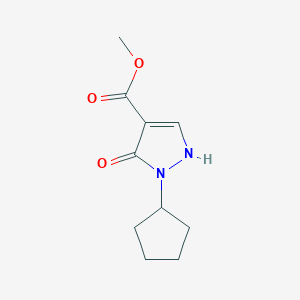
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
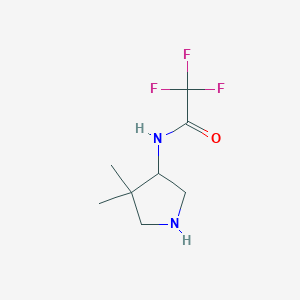
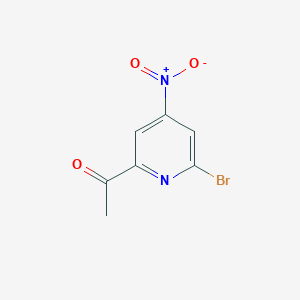
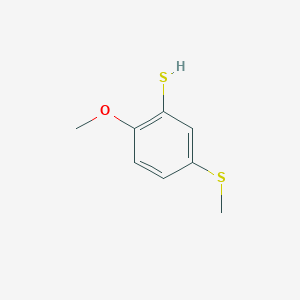
![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)
